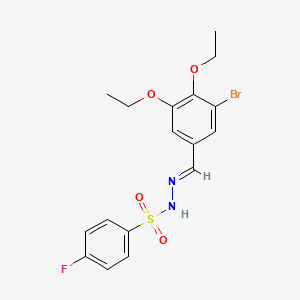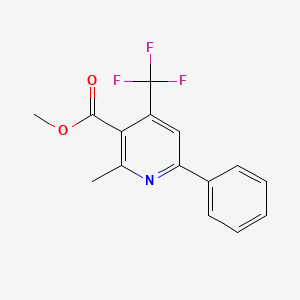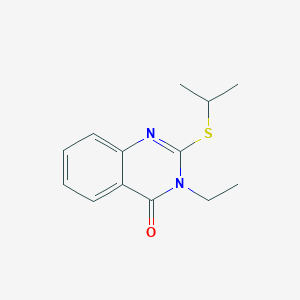
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide, also known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 is not fully understood. However, it has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the production of inflammatory cytokines and the progression of cancer.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of enzymes such as COX-2 and MMP-9. Physiologically, it has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 in lab experiments is its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of various diseases.
One limitation of using 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1. One direction is to further investigate its mechanism of action. Another direction is to study its potential therapeutic applications in vivo. Additionally, the synthesis of analogs of 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 can be synthesized using a multi-step process. The first step involves the synthesis of 3-nitrobenzaldehyde, which is then reacted with 4-methylbenzoyl chloride to form 3-nitro-4-methylbenzamide. The final step involves the reaction of 3-nitro-4-methylbenzamide with sulfamic acid to form 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. This makes it a potential candidate for the treatment of various types of cancer.
In addition, 3-(aminosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide 1 has been found to possess anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV. This makes it a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-5-6-10(7-13(9)23(15,21)22)14(18)16-11-3-2-4-12(8-11)17(19)20/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKGJVSGVQNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-nitrophenyl)-3-sulfamoylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)

![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)